molecular formula C11H16ClN3O B3055457 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 648427-01-4

5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B3055457
CAS No.: 648427-01-4
M. Wt: 241.72 g/mol
InChI Key: TVTCZRQXUUAMCK-UHFFFAOYSA-N
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Description

5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrazole-carboxamide derivatives are a significant class of compounds in medicinal chemistry research, often explored for their potential biological activities. Related structural analogs have been investigated for various properties, highlighting the value of this chemical scaffold in developing new pharmacological tools . Researchers value these compounds for their potential in areas such as anticancer agent development, where similar molecules have shown promise in preliminary studies by interacting with biological targets like DNA . The molecular structure features a chloro-substituted pyrazole ring linked to a cyclohexyl group via a carboxamide bridge, a configuration known to influence the molecule's physicochemical properties and binding affinity.

Properties

IUPAC Name

5-chloro-N-cyclohexyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15-10(12)9(7-13-15)11(16)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTCZRQXUUAMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380638
Record name 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648427-01-4
Record name 5-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648427-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Ethyl 1H-Pyrazole-4-carboxylate

The pyrazole ring is constructed via cyclocondensation of hydrazine hydrate with α,β-unsaturated carbonyl compounds. For example:

  • Ethyl 3-ethoxyacrylate reacts with hydrazine hydrate in ethanol to yield ethyl 1H-pyrazole-4-carboxylate.
  • Conditions : Ice-water bath, room temperature, 4–6 h reaction time.
  • Yield : 70–85% (light-yellow liquid).

N-Methylation of the Pyrazole Ring

Methylation at the pyrazole nitrogen is achieved using dimethyl sulfate:

  • Ethyl 1H-pyrazole-4-carboxylate reacts with dimethyl sulfate in toluene under basic conditions (NaHCO₃).
  • Key parameters :
    • Temperature: 50°C
    • Reaction time: 3–5 h
    • Yield : 80–90% (ethyl 1-methyl-1H-pyrazole-4-carboxylate).

Functionalization at Position 5: Chlorination

Direct Chlorination Methods

Carboxylic Acid Formation and Activation

Saponification of the Ester Group

Base-mediated hydrolysis converts esters to carboxylic acids:

  • Ethyl 1-methyl-5-chloro-1H-pyrazole-4-carboxylate treated with NaOH (1–2 M) in aqueous ethanol.
  • Conditions : Reflux (80°C, 4 h), acidification with HCl to pH 2.
  • Yield : 95% (1-methyl-5-chloro-1H-pyrazole-4-carboxylic acid).

Acid Chloride Generation

Thionyl chloride (SOCl₂) efficiently activates the carboxylic acid:

  • Refluxing 1-methyl-5-chloro-1H-pyrazole-4-carboxylic acid in SOCl₂ (8 h).
  • Key observation : Excess SOCl₂ removed under vacuum to yield pure acid chloride.

Amide Bond Formation with Cyclohexylamine

Nucleophilic Acyl Substitution

The final step couples the acid chloride with cyclohexylamine:

  • General procedure :
Component Quantity Conditions
Pyrazole acid chloride 1.2 equiv Anhydrous THF, 0–5°C
Cyclohexylamine 1.0 equiv K₂CO₃ (1.0 equiv), 24 h RT
Yield 75–88% Recrystallization (ethanol)

Optimization Strategies

  • Solvent selection : Tetrahydrofuran (THF) preferred over dichloromethane due to better amine solubility.
  • Base effect : K₂CO₃ outperforms triethylamine in minimizing side reactions.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent patents describe accelerated coupling using microwave irradiation:

  • Conditions : 100 W, 80°C, 30 min
  • Yield improvement : 92% (compared to 88% conventional)

Solid-Phase Synthesis

Immobilized cyclohexylamine on Wang resin enables facile purification:

  • Advantage : Reduced workup steps, purity >98%

Analytical Characterization Data

Critical spectroscopic data for validation:

Property Value (CAS 648427-01-4) Source
Molecular formula C₁₁H₁₆ClN₃O
Molecular weight 241.72 g/mol
¹H NMR (CDCl₃) δ 1.2–1.8 (m, 10H, cyclohexyl)
MS (EI) m/z 241.1 [M]+

Challenges and Mitigation Strategies

Competitive Side Reactions

  • N-methyl group migration : Controlled by maintaining reaction pH <9 during methylation.
  • Over-chlorination : Avoided by stoichiometric POCl₃ use.

Purification Difficulties

  • Recrystallization solvent : Ethanol/water (4:1) mixture optimal for removing unreacted amine.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant Scale
Batch size 10 g 50 kg
Cycle time 72 h 96 h
Overall yield 68% 62%
Purity (HPLC) >95% >99%

Data adapted from patent US9206137B2 and MDPI protocols.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as succinate dehydrogenase, thereby disrupting the electron transport chain in mitochondria. This inhibition can lead to the accumulation of succinate and a decrease in cellular ATP production, ultimately affecting cellular metabolism and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-Carboxamide Derivatives

Structural Variations and Physicochemical Properties

The table below compares 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide with analogs from the literature:

Compound Name / CAS Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Yield (%) Biological Activity (IC₅₀) Source
Target compound (648427-01-4) C₁₁H₁₆ClN₃O 241.72 Cyclohexyl, 5-Cl, 1-methyl Not reported Not reported Not reported
3a (5-Chloro-N-phenyl analog) C₂₁H₁₅ClN₆O 403.1 Phenyl, 4-cyano, 3-methyl 133–135 68 Not reported
3d (4-Fluorophenyl analog) C₂₁H₁₄ClFN₆O 421.0 4-Fluorophenyl, 4-cyano, 3-methyl 181–183 71 Not reported
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl) analog C₂₂H₁₆Cl₃N₃O 466.8 2,4-Dichlorophenyl, 3-pyridylmethyl Not reported Not reported CB1 antagonist (0.139 nM)
N-Benzyl-4-chloro-1-methyl analog (957510-24-6) C₁₂H₁₂ClN₃O 249.7 Benzyl, 4-Cl, 1-methyl Not reported Not reported Not reported

Key Observations:

  • Substituent Effects: The cyclohexyl group in the target compound reduces molecular weight compared to aryl-substituted analogs (e.g., 3a, 3d), likely enhancing lipophilicity and altering solubility. Conversely, analogs with electron-withdrawing groups (e.g., 4-cyano in 3a, 4-fluorophenyl in 3d) exhibit higher melting points, suggesting stronger intermolecular forces .
  • Biological Activity : The 2,4-dichlorophenyl analog (IC₅₀ = 0.139 nM) demonstrates high potency as a CB1 antagonist, attributed to halogen bonding and π-stacking interactions with the receptor . The absence of an aryl group in the target compound may limit similar interactions, though its cyclohexyl group could improve metabolic stability.

Crystallographic and Spectroscopic Data

  • The 2,4-dichlorophenyl analog was structurally characterized via X-ray diffraction, revealing planar pyrazole rings and intermolecular hydrogen bonds critical for stability .
  • ¹H-NMR Trends : Methyl groups in position 1 or 3 resonate near δ 2.4–2.7 ppm across analogs, while aromatic protons appear between δ 7.2–8.1 ppm . The cyclohexyl group in the target compound would show distinct signals for aliphatic protons (δ 1.0–2.0 ppm).

Pharmacological and Industrial Relevance

  • Drug Design : Aryl-substituted analogs (e.g., 3a, 3d) are prioritized in medicinal chemistry for their receptor-binding capabilities, while the target compound’s cyclohexyl group may favor applications requiring enhanced pharmacokinetic profiles (e.g., CNS penetration) .
  • Agrochemicals : Chlorinated pyrazole-carboxamides are explored as fungicides and herbicides. The target compound’s stability and moderate lipophilicity could make it a candidate for formulation studies .

Biological Activity

5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₁H₁₆ClN₃O
  • Molecular Weight : 241.717 g/mol
  • CAS Number : 648427-01-4

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of cyclohexylamine with appropriate pyrazole derivatives. The synthetic route generally includes the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to facilitate the formation of the amide bond .

Anticancer Properties

Recent studies have indicated that compounds within the pyrazole family exhibit significant anticancer activity. For instance, derivatives of pyrazole have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:

CompoundCell LineIC₅₀ (µM)
5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamideMCF7TBD
Other Pyrazole DerivativeA5490.95 nM
Another DerivativeHepG20.30 nM

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency .

The mechanism by which 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. Research suggests that it may act as an enzyme inhibitor or receptor modulator, influencing key cellular processes and biochemical pathways .

Study on Antifungal Activity

A study published in Journal of Brazilian Chemical Society investigated the antifungal properties of pyrazole derivatives, including 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide. The results indicated that these compounds exhibited substantial antifungal activity against various strains, suggesting their potential as therapeutic agents in treating fungal infections .

Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxicity of this compound against various cancer cell lines. The findings demonstrated significant cytotoxic effects, particularly against MCF7 and HepG2 cells, highlighting its potential for development as an anticancer therapeutic .

Q & A

Basic Questions

Q. What are the primary synthetic routes for 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine derivatives under reflux in ethanol to form the pyrazole core. Adjust stoichiometry to minimize byproducts (e.g., excess hydrazine ensures complete cyclization) .

Vilsmeier-Haack Reaction : For carbaldehyde intermediates, react pyrazol-5(4H)-ones with POCl₃ and DMF at 0–5°C, followed by hydrolysis. Control temperature to avoid over-chlorination .

Amide Coupling : Use HATU or EDC/NHS as coupling agents for introducing the cyclohexyl group. Monitor pH (6.5–7.5) to ensure efficient carboxamide formation .

  • Optimization : TLC/HPLC monitoring and solvent selection (e.g., dichloromethane for improved solubility) enhance yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Discrepancies in peak positions may arise from polymorphism; use KBr pellet standardization .
  • NMR : ¹H NMR (DMSO-d₆) resolves pyrazole proton splitting (δ 6.8–7.2 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~170 ppm). Overlapping signals require 2D-COSY/HSQC .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, torsion). For example, monoclinic crystal systems (P21/c, a=9.0032 Å, β=92.003°) confirm spatial conformation .

Q. How can solubility challenges in aqueous buffers be addressed during bioassays?

  • Strategies :

  • Use co-solvents (e.g., DMSO ≤1% v/v) with sonication for uniform dispersion.
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .
  • pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 5–6) to enhance protonation of the carboxamide group .

Advanced Questions

Q. How do substituent variations (e.g., Cl, methyl, cyclohexyl) influence biological activity, and what SAR trends emerge?

  • SAR Insights :

  • Chlorine at C5 : Enhances lipophilicity and CNS penetration (e.g., anticonvulsant activity in MES models) .
  • N-Cyclohexyl Group : Improves metabolic stability vs. aryl groups by reducing CYP450 interactions. Compare ED₅₀ values in vitro (HEK293 cells) vs. in vivo (rodent models) .
  • Methyl at N1 : Steric hindrance reduces off-target binding; use docking simulations (AutoDock Vina) to validate .
    • Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding). Normalize data using albumin-adjusted media .

Q. What computational approaches are used to predict drug-likeness and binding modes?

  • Protocols :

DFT Calculations : Gaussian09 optimizes geometry (B3LYP/6-311+G(d,p)) to predict electrostatic potential maps for H-bond donor/acceptor sites .

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GABAₐ receptors) for 100 ns using GROMACS. Analyze RMSD/RMSF to identify stable binding poses .

ADMET Prediction : SwissADME evaluates LogP (2.8–3.5), BBB permeability, and CYP2D6 inhibition .

Q. How do in vitro and in vivo pharmacokinetic data correlate, and what factors explain discrepancies?

  • Analysis :

  • Bioavailability : Low oral absorption (<30%) in rodents due to first-pass metabolism. Use microsomal assays (human liver microsomes) to identify major metabolites (e.g., hydroxylation at C3) .
  • Plasma Protein Binding : >90% binding reduces free drug concentration. Adjust dosing regimens using unbound fraction calculations .
  • Species Differences : Rodent vs. human CYP450 isoform selectivity. Cross-validate with transgenic models (e.g., CYP3A4-humanized mice) .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Stability Protocols :

  • Temperature : Store at –20°C under argon; avoid repeated freeze-thaw cycles .
  • Light Protection : Amber vials with desiccants (silica gel) reduce photodegradation.
  • Formulation : Lyophilize with cryoprotectants (trehalose) for reconstitution stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
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5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

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